

2'-O-TBDMS-Paclitaxel chemical structure and properties

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Compound of Interest

Compound Name: 2'-O-TBDMS-Paclitaxel

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An In-depth Technical Guide to 2'-O-TBDMS-Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-TBDMS-Paclitaxel is a synthetically modified derivative of Paclitaxel, a highly effective and widely used chemotherapeutic agent for the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. In this derivative, the hydroxyl group at the 2' position of the paclitaxel molecule is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This modification is a common strategy in medicinal chemistry and organic synthesis to temporarily block the reactive 2'-hydroxyl group, which is known to be crucial for the biological activity of Paclitaxel. The introduction of the bulky TBDMS group is expected to significantly reduce or abolish the cytotoxic activity of the molecule, making **2'-O-TBDMS-Paclitaxel** a key intermediate in the synthesis of other Paclitaxel derivatives and prodrugs. This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological context of **2'-O-TBDMS-Paclitaxel**.

Chemical Structure and Properties

2'-O-TBDMS-Paclitaxel is characterized by the presence of a tert-butyldimethylsilyl protecting group on the 2'-hydroxyl of the N-benzoyl-3-phenylisoserine side chain of Paclitaxel.

Chemical Structure:

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Caption: Chemical structure of 2'-O-TBDMS-Paclitaxel.

Physicochemical Properties

A summary of the key physicochemical properties of **2'-O-TBDMS-Paclitaxel** is presented in the table below. For comparison, the properties of the parent compound, Paclitaxel, are also included.

Property	2'-O-TBDMS-Paclitaxel	Paclitaxel
CAS Number	114655-02-6[1]	33069-62-4
Molecular Formula	C ₅₃ H ₆₅ NO ₁₄ Si[1]	C ₄₇ H ₅₁ NO ₁₄ [2]
Molecular Weight	968.17 g/mol [1]	853.9 g/mol [2]
Appearance	White Solid[1]	White to off-white crystalline powder[2]
Melting Point	Data not available	213-216 °C
Solubility	Soluble in organic solvents such as DMSO, DMF, and ethanol.	Sparingly soluble in water. Soluble in methanol, ethanol, acetonitrile, and DMSO.[3]
Storage Conditions	-20°C[1]	Room temperature, protected from light.[3]

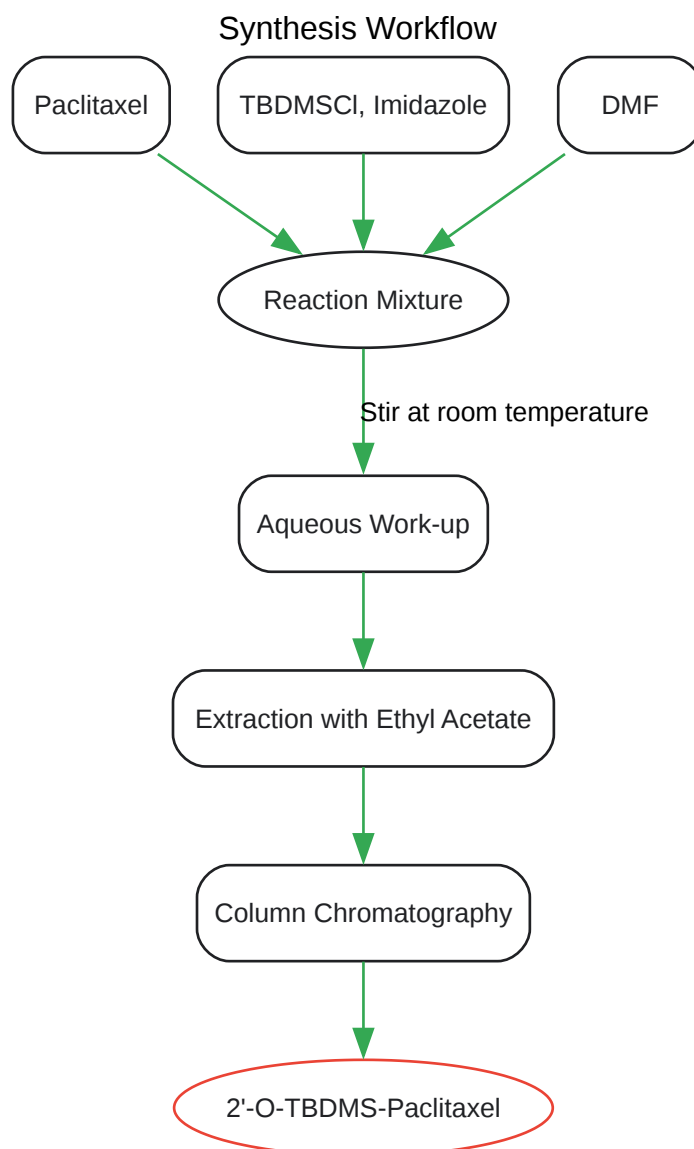
Experimental Protocols

While a specific, detailed protocol for the synthesis of **2'-O-TBDMS-Paclitaxel** is not readily available in the public domain, a general procedure for the silylation of the 2'-hydroxyl group of Paclitaxel can be outlined based on standard organic synthesis techniques.

General Synthesis Protocol:

The synthesis of **2'-O-TBDMS-Paclitaxel** involves the selective protection of the 2'-hydroxyl group of Paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base and solvent.

Workflow for the Synthesis of **2'-O-TBDMS-Paclitaxel**



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Caption: A generalized workflow for the synthesis of **2'-O-TBDMS-Paclitaxel**.

Materials:

- Paclitaxel
- tert-Butyldimethylsilyl chloride (TBDMSCI)
- Imidazole

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve Paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMSCl in anhydrous DMF.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2'-O-TBDMS-Paclitaxel**.

Characterization:

The structure and purity of the synthesized **2'-O-TBDMS-Paclitaxel** would be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy to confirm the presence of the TBDMS group and the integrity of the Paclitaxel backbone.
- Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the addition of the TBDMS group.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

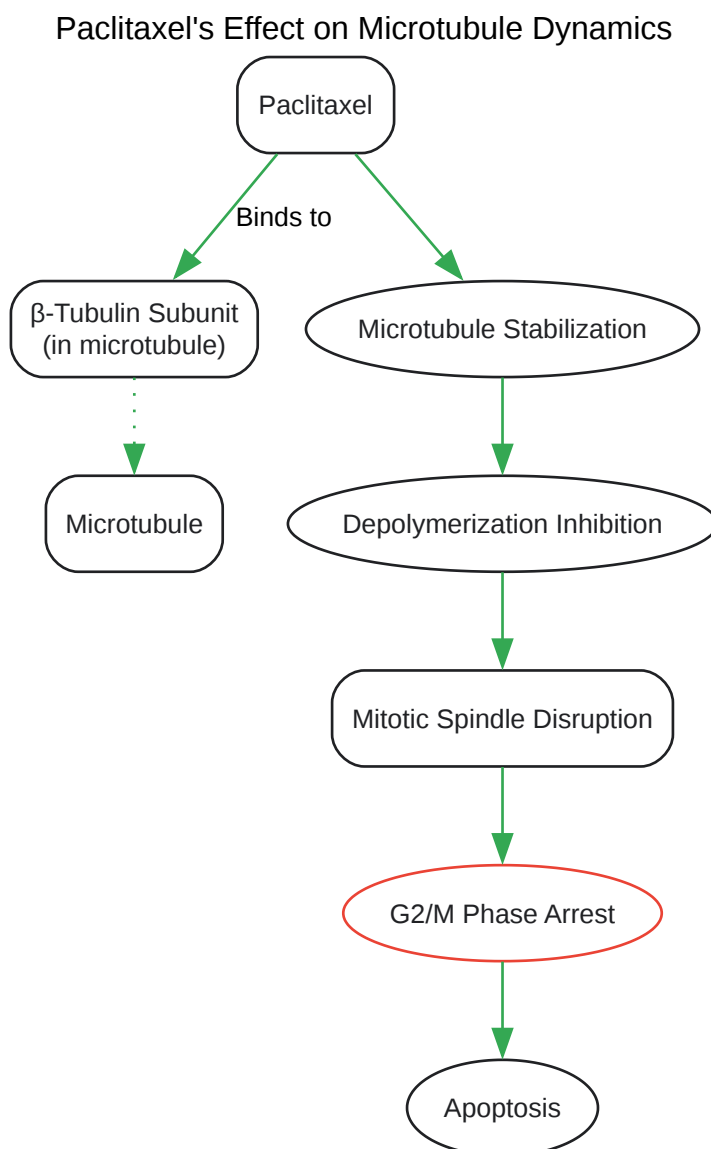
Biological Activity and Signaling Pathways of Paclitaxel

The biological activity of Paclitaxel is intrinsically linked to its ability to bind to the β -tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. The 2'-hydroxyl group of Paclitaxel is critical for this interaction. Protecting this group with a bulky substituent like TBDMS is expected to sterically hinder the binding to β -tubulin, thereby significantly reducing or abrogating its cytotoxic effects. Therefore, **2'-O-TBDMS-Paclitaxel** is primarily considered a protected intermediate for the synthesis of other Paclitaxel analogs rather than an active pharmaceutical ingredient itself.

Paclitaxel's Mechanism of Action - Microtubule Stabilization:

Paclitaxel binds to the β -tubulin subunit within the microtubule polymer, which stabilizes the microtubule structure and prevents its dynamic instability. This leads to the formation of abnormal microtubule bundles and asters, disrupting the normal formation and function of the mitotic spindle.

Paclitaxel-Induced Microtubule Stabilization Pathway



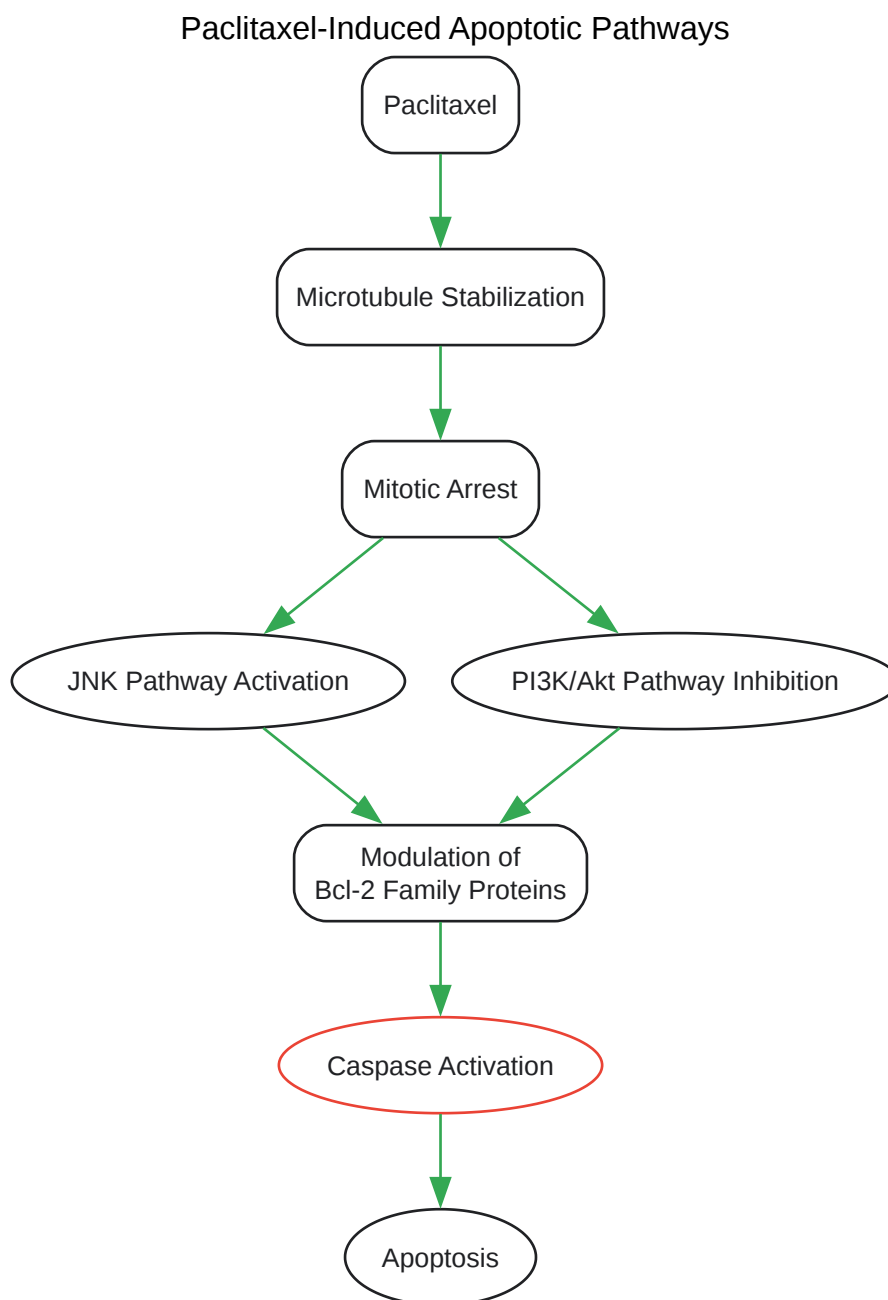
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Caption: Simplified signaling pathway of Paclitaxel-induced microtubule stabilization.

Paclitaxel-Induced Apoptotic Signaling Pathways:

The mitotic arrest triggered by Paclitaxel activates several downstream signaling pathways that converge to induce apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the PI3K/Akt signaling pathway.[4][5]

Paclitaxel-Induced Apoptosis Signaling



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Caption: Overview of key signaling pathways involved in Paclitaxel-induced apoptosis.

Conclusion

2'-O-TBDMS-Paclitaxel serves as a valuable synthetic intermediate in the development of novel Paclitaxel-based anticancer agents. Its chemical properties are defined by the presence of the TBDMS protecting group, which is expected to render the molecule biologically inactive

by blocking the crucial 2'-hydroxyl group. Understanding the chemistry and handling of this compound is essential for researchers and drug development professionals working on the synthesis and evaluation of new Paclitaxel derivatives with improved therapeutic profiles. The detailed signaling pathways of the parent compound, Paclitaxel, provide the fundamental framework for understanding the structure-activity relationships of its derivatives and for the rational design of next-generation microtubule-targeting agents. Further research to fully characterize the physicochemical and biological properties of **2'-O-TBDMS-Paclitaxel** would be beneficial for its application in synthetic and medicinal chemistry.

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